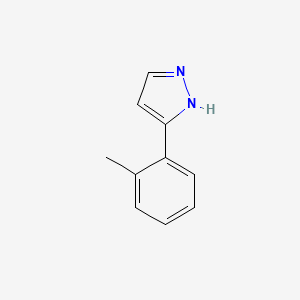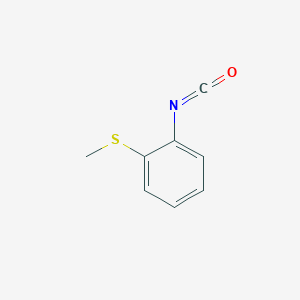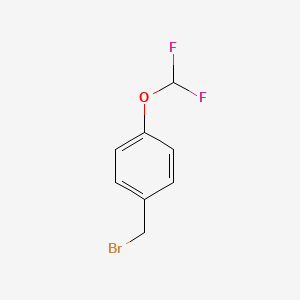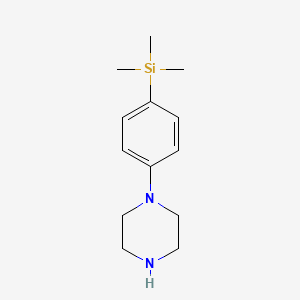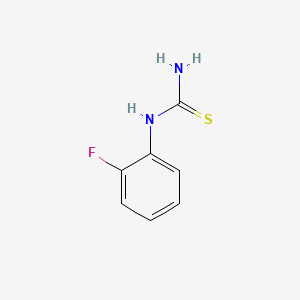
2-Bromo-3-(3,5-difluorophényl)-1-propène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3,5-difluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propene chain. The presence of halogens in its structure makes it a valuable intermediate in various chemical reactions and applications.
Applications De Recherche Scientifique
2-Bromo-3-(3,5-difluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,5-difluorophenyl)-1-propene typically involves the bromination of 3-(3,5-difluorophenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-3-(3,5-difluorophenyl)-1-propene may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(3,5-difluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often performed in non-polar solvents like dichloromethane or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted propene derivatives with various functional groups.
Addition Reactions: Products include dihalogenated alkanes or haloalkanes.
Oxidation and Reduction Reactions: Products include epoxides and alkanes, respectively.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3,5-difluorophenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)-1-propene
- 2-Bromo-3-(2,4-difluorophenyl)-1-propene
- 2-Bromo-3-(3,4-difluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3,5-difluorophenyl)-1-propene is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and fluorine atoms also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQUVTNCAAMBTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373638 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-35-6 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoprop-2-enyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
